Methyl 3-Fluoropyridine-2-carboxylate chemical properties
Methyl 3-Fluoropyridine-2-carboxylate chemical properties
An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate
Abstract: Methyl 3-Fluoropyridine-2-carboxylate is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with a fluorine atom and a methyl ester group, imparts a valuable combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, reactivity profile, and critical applications, particularly its role as a versatile building block in the development of novel therapeutics. Detailed spectroscopic data, safety protocols, and mechanistic insights are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this compound.
Introduction and Strategic Importance
The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and improve the aqueous solubility of parent molecules.[1] The strategic introduction of a fluorine atom can profoundly modulate a molecule's properties, including its metabolic stability, binding affinity, pKa, and membrane permeability.[2][3]
Methyl 3-Fluoropyridine-2-carboxylate emerges as a particularly valuable building block by combining these two features. It belongs to the class of fluorinated pyridine derivatives and serves as a key intermediate in the synthesis of complex, biologically active molecules.[4][5] The fluorine atom at the 3-position and the methyl carboxylate at the 2-position create a specific electronic and steric environment that influences its reactivity and makes it a versatile synthon for constructing elaborate molecular architectures.
Caption: Chemical Structure of Methyl 3-Fluoropyridine-2-carboxylate.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis. Methyl 3-Fluoropyridine-2-carboxylate is typically supplied as a solid with high purity.[6] The data below is compiled from supplier technical sheets and predictive models for the parent acid.
| Property | Value | Source(s) |
| CAS Number | 869108-35-0 | [4] |
| Molecular Formula | C₇H₆FNO₂ | [6] |
| Molecular Weight | 155.13 g/mol | [6] |
| Appearance | Solid / Crystalline Powder | [7] |
| Purity | ≥98% (typical) | [6] |
| Parent Acid pKa | 2.71 ± 0.10 (Predicted) | [4] |
| Parent Acid Melting Point | 154 °C | [4] |
| Parent Acid Boiling Point | 265.2 °C at 760 mmHg | [4] |
Synthesis and Manufacturing Workflow
The most direct and common laboratory-scale synthesis of Methyl 3-Fluoropyridine-2-carboxylate is the esterification of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. The Fischer-Speier esterification is a robust and well-established method for this transformation.
Experimental Protocol: Fischer Esterification
This protocol is based on a general procedure for the esterification of fluorinated nicotinic acids.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq), to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature and acid catalyst accelerate the equilibrium-limited esterification process.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting carboxylic acid.
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The resulting residue is then carefully neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C in an ice bath to quench the acid catalyst without promoting ester hydrolysis.[8]
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed in vacuo to yield the crude product, which can be further purified by flash column chromatography if necessary.
Caption: Fischer Esterification workflow for synthesis.
Chemical Reactivity and Mechanistic Insights
The reactivity of Methyl 3-Fluoropyridine-2-carboxylate is governed by the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the reactive ester functionality.
-
Ester Group Reactions: The methyl ester at the C2 position is susceptible to standard ester transformations. It can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. More importantly, it can undergo amidation by reacting with primary or secondary amines to form the corresponding amides, a crucial step in building larger drug-like molecules. Reduction with agents like lithium aluminum hydride (LiAlH₄) would yield (3-Fluoropyridin-2-yl)methanol.[9]
-
Pyridine Ring Reactivity: The pyridine nitrogen atom makes the entire aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS).[1] The combined electron-withdrawing effects of the C2-ester and C3-fluorine further reinforce this deactivation. If an EAS reaction were forced, it would likely occur at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically a poor leaving group, fluoropyridines can participate in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[10][11] The reactivity of 2-fluoropyridines in SNAr is noted to be significantly higher than their 2-chloro counterparts.[11] While this compound has a 3-fluoro substituent, its electronic influence contributes to the overall reactivity profile of the heterocyclic system.
Caption: Reactivity profile of the title compound.
Applications in Research and Drug Development
The primary value of Methyl 3-Fluoropyridine-2-carboxylate lies in its utility as a versatile intermediate for the synthesis of high-value, complex organic molecules.
-
Medicinal Chemistry: Fluorinated heterocycles are cornerstones of modern drug design.[2] This compound provides a pre-functionalized scaffold that can be elaborated into final drug candidates. For instance, the ester can be converted to an amide to link with another molecular fragment, while the pyridine nitrogen and fluorine atom modulate the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Published literature indicates that 3-Fluoropyridine-2-carboxylic acid and its derivatives are used in the synthesis of potent small molecule activators of STING (Stimulator of Interferon Genes) and KCNQ2/3 modulators for neurological applications.[4]
-
Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in agrochemicals, and fluorination is a common strategy to enhance potency and metabolic stability.[3]
-
Materials Science: The rigid, polar structure of the pyridine ring can be incorporated into polymers or functional materials to impart specific properties, such as thermal stability or unique intermolecular interactions (e.g., π-π stacking).[5]
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification. The expected data for Methyl 3-Fluoropyridine-2-carboxylate are as follows:
-
¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. These protons will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with each other (JHH) and with the fluorine atom (JHF). A sharp singlet corresponding to the three methyl ester protons will appear upfield (around δ 3.9-4.0 ppm).[12]
-
¹³C NMR: The spectrum will display seven signals: five for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl carbon. The most diagnostic signal is the carbon at the C3 position, which is directly bonded to fluorine and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 260-270 Hz).[3][12] The adjacent carbons (C2 and C4) will also show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will likely be split into a multiplet (e.g., a doublet of doublets) due to coupling with the adjacent aromatic protons at C2 and C4.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:
-
~1730-1750 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl group.[13]
-
~1150-1250 cm⁻¹: A strong C-F stretching vibration.[14]
-
~1000-1300 cm⁻¹: C-O stretching vibrations associated with the ester.[13]
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 155. Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃, m/z = 124) or the loss of the carbomethoxy group (•COOCH₃, m/z = 96).[15]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is crucial. The safety information for the closely related parent acid, 3-Fluoropyridine-2-carboxylic acid, provides a strong basis for handling the ester.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16][18]
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-Fluoropyridine-2-carboxylate is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its strategic combination of a fluorinated pyridine core and a modifiable ester group makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, coupled with stringent adherence to safety protocols, enables its effective application in the creation of novel and complex molecular entities with enhanced functional properties.
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